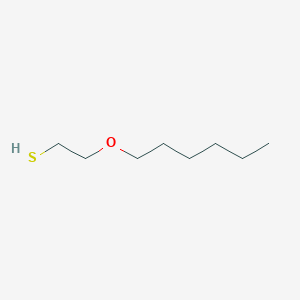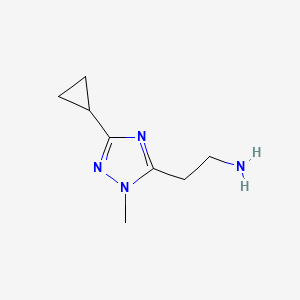
2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a synthetic organic compound characterized by a triazole ring attached to an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Ethanamine Chain: The ethanamine chain is introduced via nucleophilic substitution reactions, where the triazole ring acts as a nucleophile attacking an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine chain can be modified by reacting with different alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to inhibition or activation of biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole structure without the ethanamine chain.
Cyclopropylamine: Contains the cyclopropyl group but lacks the triazole ring.
Methyltriazole: A triazole derivative with a methyl group but without the ethanamine chain.
Uniqueness
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is unique due to the combination of the cyclopropyl group, the triazole ring, and the ethanamine chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-12-7(4-5-9)10-8(11-12)6-2-3-6/h6H,2-5,9H2,1H3 |
InChI-Schlüssel |
KJSLGOYFSDLFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=N1)C2CC2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


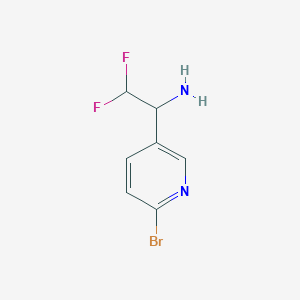
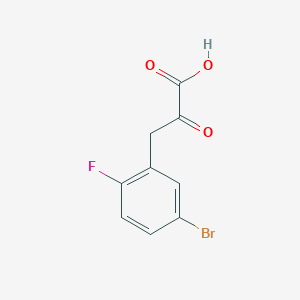
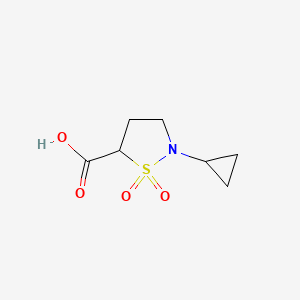
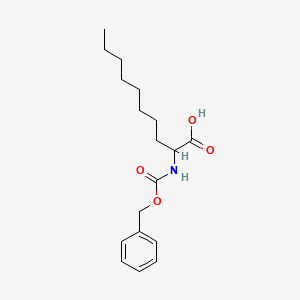

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
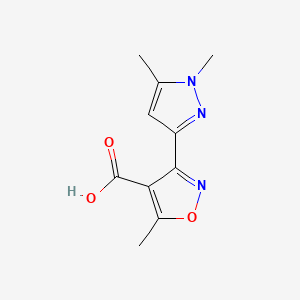

![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
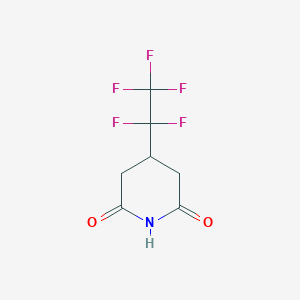
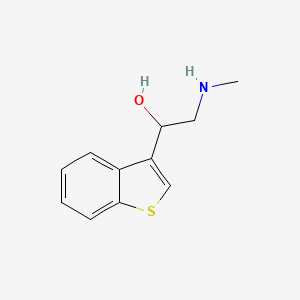
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
